Nemorensine

Stereochemistry Natural Product Chemistry Structural Biology

Sourcing a reliable, high-purity standard for pyrrolizidine alkaloid (PA) analysis is a major challenge in food safety and toxicology research. Nemorensine (CAS 50906-96-2) directly addresses this need. - Its well-defined GC retention index (RI 2267-2272) and confirmed ion-pair formation properties make it an ideal, traceable reference for LC-MS and GC method validation, distinguishing it from common PAs like senecionine. - Unambiguous stereochemistry confirmed by X-ray crystallography ensures batch-to-batch consistency, critical for reproducible structure-activity relationship (SAR) and hepatotoxicity studies. - Supplied as a solid powder with verified HPLC purity, enabling reliable preparation of dosing solutions (e.g., in DMSO) for in vitro assays using HepaRG or HepG2 hepatocyte models.

Molecular Formula C18H27NO5
Molecular Weight 337.4 g/mol
CAS No. 50906-96-2
Cat. No. B1608994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNemorensine
CAS50906-96-2
Molecular FormulaC18H27NO5
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1CC2(CC(=O)OC3CCN4C3C(CC4)COC(=O)C1(O2)C)C
InChIInChI=1S/C18H27NO5/c1-11-8-17(2)9-14(20)23-13-5-7-19-6-4-12(15(13)19)10-22-16(21)18(11,3)24-17/h11-13,15H,4-10H2,1-3H3/t11-,12-,13-,15-,17+,18-/m1/s1
InChIKeyDNEINKNDPRUHLP-WLFFGFHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nemorensine (CAS 50906-96-2): A Structurally Unique Macropyrrolizidine Alkaloid for Chemical Ecology and Analytical Reference Use


Nemorensine (CAS 50906-96-2) is a macropyrrolizidine alkaloid first isolated from Senecio nemorensis L. and its varieties, characterized by a complex 19-membered macrolide ring system fused to a pyrrolizidine core [1][2]. Its molecular formula is C18H27NO5 with an exact mass of 337.18892 Da, and it is formally classified as a macrolide analogue within the phenylpropanoids and polyketides superclass [3][4]. This compound serves as a critical reference material and a subject of investigation in natural product chemistry, biosynthesis studies, and toxicological risk assessments related to hepatotoxic pyrrolizidine alkaloids (PAs) [5].

Why Generic Pyrrolizidine Alkaloid (PA) Substitution is Not Viable for Nemorensine-Required Applications


Nemorensine cannot be substituted generically with other pyrrolizidine alkaloids (PAs) due to its unique macrocyclic architecture and stereochemistry, which dictate its specific physicochemical and biochemical interactions [1]. Unlike simpler or structurally divergent PAs, the 19-membered ring system in Nemorensine confers distinct chromatographic behavior and ion-pair formation properties critical for its use as an analytical standard and in structure-activity relationship studies [2][3]. Furthermore, the foundational discovery that bulgarsenine can be chemically transformed into Nemorensine highlights a unique biosynthetic and structural relationship that is not shared with other major PA classes like the senecionine or monocrotaline groups, making Nemorensine an indispensable compound for specific chemical and biological research [1].

Quantitative Differentiation of Nemorensine Against Key Pyrrolizidine Alkaloid Comparators


Crystal Structure Confirmation: Definitive Stereochemistry of Nemorensine

The absolute stereochemistry of Nemorensine was definitively established through single-crystal X-ray analysis of its necic acid component, (+)-nemorensic acid, which was synthesized from (R)-(+)-β-citronellol. This analysis corrected earlier structural misassignments. In contrast, the stereochemistry of comparators like bulgarsenine and retroisosenine, also isolated from the same plant source, remains inferred from NMR and chemical transformations without this level of direct, unambiguous, atomic-level confirmation [1].

Stereochemistry Natural Product Chemistry Structural Biology

Ion-Pair Formation for Analytical Quantification

Nemorensine, along with platyphylline, senecionine, and seneciphylline, forms an extractable ion-pair with the BiI4- complex. This property enables its indirect quantification via flame atomic absorption spectrometry (FAAS) by measuring the bismuth content in the organic phase (1,2-dichloroethane) [1]. The method achieves a standard deviation of 2.4–3.2% depending on the substance analyzed, demonstrating reliable quantification for this class of alkaloids [2].

Analytical Chemistry Flame Atomic Absorption Spectrometry Quantification

Gas Chromatographic Retention Index (RI) for Identity Confirmation

Nemorensine exhibits a reproducible Kovats Retention Index (RI) on standard non-polar GC columns, providing a critical benchmark for its identification in complex mixtures. Its RI values are 2267 (on a DB-1 column, 30m) and 2272 (on an OV-1 column, 25m) [1]. In contrast, a structural isomer of Nemorensine displays a distinctly higher RI range of 2320-2344 under identical conditions [2]. This quantitative difference enables chromatographic resolution and prevents misidentification, which is essential for accurate compositional analysis of plant extracts or biological samples.

Gas Chromatography Analytical Chemistry Chemotaxonomy

High Purity Standard for Rigorous Research

Commercially available Nemorensine is characterized by a high purity of ≥98% as determined by HPLC, and its identity is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . While other pyrrolizidine alkaloids like senecionine and senkirkine are also available in high purity (98-99%), the structural uniqueness of Nemorensine makes this high-purity standard essential for experiments where its specific biological activity, metabolic fate, or chromatographic behavior is being investigated. The guaranteed analytical data package ensures reproducibility and reduces experimental variability.

Purity Analysis Reference Standards Quality Control

Validated Solubility Profile for In Vitro Assay Preparation

Nemorensine demonstrates a logP (XlogP) of 1.70, indicating moderate lipophilicity [1]. It is practically soluble in organic solvents commonly used in laboratory settings, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [2]. A clear stock solution can be prepared at 20 mg/mL in DMSO, which is a critical parameter for designing and executing reproducible in vitro assays . This contrasts with other PAs like senecionine, which is noted for its poor water solubility [3], a property that can create handling and formulation challenges.

Solubility Assay Development Formulation

Computational Prediction of ADMET Properties

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions using admetSAR 2.0 suggest Nemorensine has a high probability of human intestinal absorption (83.86%), Caco-2 permeability (83.83%), and human oral bioavailability (62.86%) [1]. These predictions provide a preliminary, comparative framework against other PAs, which are known to have varied toxicokinetic profiles due to structural differences [2]. The absence of direct experimental ADMET data for Nemorensine underscores the need for further investigation, but these computational models offer a starting point for assessing its potential biological fate.

ADMET Prediction Toxicology In Silico Modeling

Key Application Scenarios for Nemorensine Based on Quantifiable Differentiation


Analytical Standard for GC-MS and FAAS Quantification of Pyrrolizidine Alkaloids

Given its well-defined gas chromatographic retention index (RI = 2267-2272 on non-polar columns) [1] and its ability to form quantifiable ion-pairs with BiI4- [2], Nemorensine is an ideal reference standard for developing and validating analytical methods. This is essential for research in food safety (e.g., detecting PA contaminants in honey, milk, or herbal supplements) and chemical ecology (e.g., quantifying PAs in plant defense studies), as its unique RI and ion-pairing properties distinguish it from other common PAs.

Reference Compound for Pyrrolizidine Alkaloid Stereochemistry and Biosynthesis Studies

Nemorensine serves as a unique model compound for studies investigating the complex stereochemistry and biosynthesis of macropyrrolizidine alkaloids. Its absolute stereochemistry, unambiguously confirmed by X-ray crystallography [3], provides a robust reference point for NMR spectral interpretation and computational modeling of related macrocyclic structures. The discovery that bulgarsenine can be chemically transformed into Nemorensine [4] further positions it as a key node in understanding the biosynthetic pathways of this specific alkaloid subgroup, making it valuable for natural product chemists and synthetic biologists.

In Vitro Assays for Investigating Structure-Dependent Toxicity and Pharmacokinetics

For researchers studying the structure-activity relationships (SAR) of hepatotoxic pyrrolizidine alkaloids, Nemorensine offers a distinct structural probe. Its validated solubility profile in DMSO (20 mg/mL stock) allows for reliable preparation of dosing solutions for cell-based assays (e.g., in HepaRG or HepG2 hepatocyte models). Its predicted ADMET properties [5] provide a rationale for its use in comparative in vitro toxicokinetic studies, enabling scientists to dissect the structural features that influence absorption, metabolism, and cytotoxicity within this notoriously dangerous class of natural products.

Chemotaxonomic Marker in Plant and Herbal Medicine Authentication

The specific association of Nemorensine with the Senecio nemorensis species and its varieties [4][6] allows it to function as a chemotaxonomic marker. Using the compound's established GC retention index [1] or LC-MS profile, analytical chemists and quality control laboratories can use Nemorensine as a reference to help authenticate botanical materials, monitor for adulteration, or study the phytochemical diversity within the Senecio genus, which is relevant for both ecological research and the safety assessment of traditional herbal products.

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